Palmarumycin C13

Übersicht

Beschreibung

Palmarumycin C13 is a polyketide antibiotic produced by the fungus Palmarumyces sp. It was first isolated in 1989 and has since been studied extensively due to its potent antimicrobial activity. This compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa. It is used in research applications such as the study of bacterial physiology, identification of drug targets, and development of novel antibiotics.

Wissenschaftliche Forschungsanwendungen

Antibacterial, Antifungal, and Herbicidal Activities

Palmarumycin C13, along with other palmarumycins, has demonstrated significant antibacterial, antifungal, and herbicidal activities. These compounds, isolated from the Coniothyrium sp., show promise in the development of new antibiotics and herbicides (Krohn et al., 1994).

Enhancement of Diosgenin Production

Research indicates that this compound, derived from the endophytic fungus Berkleasmium sp. Dzf12, enhances diosgenin production in plantlet and cell cultures of its host plant, Dioscorea zingiberensis. This finding suggests its potential application in agricultural and pharmaceutical industries to increase the yield of valuable plant secondary metabolites (Mou et al., 2015).

Impact of Metal Ions on Production

The production of palmarumycins C12 and C13 in liquid culture of the endophytic fungus Berkleasmium sp. Dzf12 can be significantly enhanced by certain metal ions like Ca2+, Cu2+, and Al3+. This suggests a strategy for increased production of these compounds, which could be beneficial for industrial-scale applications (Mou et al., 2013).

Aqueous-Organic Solvent System for Production Enhancement

An aqueous-organic solvent system has been found to significantly enhance the production of palmarumycins C12 and C13. This method offers an efficient process strategy for increasing the yield of these compounds in liquid cultures of the endophytic fungus Berkleasmium sp. Dzf12 (Mou et al., 2015).

Oligosaccharides from Host Plant to Enhance Production

The use of oligosaccharides from the host plant Dioscorea zingiberensis has been shown to effectively enhance the production of palmarumycins C12 and C13 in liquid culture of the endophytic fungus Berkleasmium sp. Dzf12. This finding offers a novel strategy for boosting the production of these valuable compounds (Li et al., 2012).

Wirkmechanismus

Target of Action

Palmarumycin C13 is a product of the endophytic fungus Berkleasmium sp. Dzf12, isolated from Dioscorea zingiberensis It is known to possess a variety of biological activities .

Biochemical Pathways

The production of this compound involves a series of reactions, including a n-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (iii) chloride hydrate-promoted regioselective ring-opening .

Pharmacokinetics

Dzf12 .

Result of Action

It is known that this compound possesses a variety of biological activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound can be enhanced by the addition of certain organic solvents to the cultures of Berkleasmium sp. Dzf12 . Furthermore, the presence of certain metal ions can influence the production of this compound .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The production of Palmarumycin C13 can be enhanced by the addition of certain organic solvents to the cultures of Berkleasmium sp. Dzf12 . The addition of dibutyl phthalate, butyl oleate, and oleic acid significantly enhanced this compound production .

Temporal Effects in Laboratory Settings

When butyl oleate was fed at 5% (v/v) in medium at the beginning of fermentation (day 0), the highest this compound yield (191.6 mg/L) was achieved . This was about a 34.87-fold increase in comparison with the control (5.3 mg/L) .

Eigenschaften

IUPAC Name |

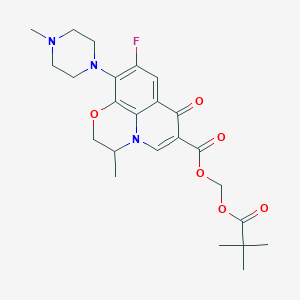

(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18?,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWGMDYISSBOED-TUSOLQNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H](C67C4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935301 | |

| Record name | 6,7-Dihydroxy-7,7a-dihydro-1aH-spiro[2a,6a-epoxynaphtho[2,3-b]oxirene-2,2'-naphtho[1,8-de][1,3]dioxin]-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155866-40-3 | |

| Record name | Cladospirone bisepoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155866403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydroxy-7,7a-dihydro-1aH-spiro[2a,6a-epoxynaphtho[2,3-b]oxirene-2,2'-naphtho[1,8-de][1,3]dioxin]-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Palmarumycin C13 production challenging, and what strategies have been explored to enhance its yield?

A1: this compound is a secondary metabolite, and its production in Berkleasmium sp. Dzf12 is often limited under standard culture conditions. To address this, researchers have investigated various strategies. One successful approach involves introducing specific metal ions into the culture medium. The addition of Calcium (Ca2+), Copper (Cu2+), and Aluminum (Al3+) ions, at specific concentrations and time points, significantly enhanced this compound production. [, ] For instance, supplementing the medium with 7.58 mmol/L Ca2+, 1.36 mmol/L Cu2+, and 2.05 mmol/L Al3+ led to a six-fold increase in this compound yield compared to the original medium. []

Q2: How does the presence of an aqueous-organic solvent system impact Palmarumycin C12 and C13 production?

A2: Incorporating biocompatible organic solvents, such as butyl oleate and liquid paraffin, into the culture medium can significantly influence Palmarumycin C12 and C13 production. These solvents act as reservoirs, absorbing the compounds and mitigating their potential feedback inhibition on the fungus. [] Interestingly, the specific solvent and its concentration affect the production of each compound differently. Butyl oleate, when added at 5% (v/v) at the start of fermentation, dramatically increased Palmarumycin C12 yield by nearly 35-fold. [] In contrast, liquid paraffin, added at 10% (v/v) on the third day of fermentation, led to a 4.35-fold increase in this compound yield. []

Q3: Can components derived from the host plant, Dioscorea zingiberensis, enhance this compound production?

A3: Yes, research indicates that oligosaccharides extracted from Dioscorea zingiberensis, the host plant of Berkleasmium sp. Dzf12, can act as elicitors and stimulate this compound production. [] Specifically, the crude oligosaccharide obtained from the acid hydrolysis of the water-extracted polysaccharide from D. zingiberensis rhizomes proved to be the most effective. Adding this oligosaccharide at 300 mg/L on the third day of culture resulted in a 3.24-fold increase in this compound yield compared to the control. [] This suggests a potential symbiotic relationship where specific molecules from the host plant influence the metabolite production of the endophytic fungus.

Q4: What is the significance of optimizing the culture medium for this compound production?

A4: Optimizing the culture medium is crucial for achieving high and consistent yields of this compound. This involves identifying the ideal carbon and nitrogen sources and their optimal concentrations. Research showed that glucose, peptone, and yeast extract significantly influence this compound production. [] By employing a central composite design and response surface methodology, scientists determined the optimal concentrations of these components to be 42.5 g/l glucose, 6.5 g/l peptone, and 11.0 g/l yeast extract. This optimized medium resulted in a 2.5-fold increase in this compound yield compared to the standard medium. []

Q5: What methods are employed to isolate and purify this compound from the fungal culture?

A5: Isolating and purifying this compound from the complex mixture of fungal metabolites requires efficient separation techniques. High-speed counter-current chromatography (HSCCC) has proven effective in this regard. [] This technique utilizes a two-phase solvent system to separate compounds based on their partition coefficients. Researchers successfully isolated this compound with high purity (71.39%) from the crude extract of Berkleasmium sp. Dzf12 using a specific solvent system of n-hexane-chloroform-methanol-water. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)

![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)

![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)